Santonin

説明

This compound is a anthelmintic drug that was previously approved in the US to treat certain parasitic infections.

This compound has been reported in Artemisia diffusa, Artemisia herba-alba, and other organisms with data available.

Anthelmintic isolated from the dried unexpanded flower heads of Artemisia maritima and other species of Artemisia found principally in Russian and Chinese Turkestan and the Southern Ural region. (From Merck, 11th ed.)

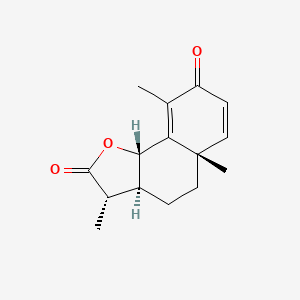

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHDMGJURBVLLE-BOCCBSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045312 | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-06-1 | |

| Record name | (-)-Santonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonin [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | santonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Santonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Legacy of a Wormwood Derivative: A Technical Guide to the Discovery and Isolation of Santonin from Artemisia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonin, a sesquiterpene lactone historically sourced from the unexpanded flower heads of various Artemisia species, holds a significant place in the annals of natural product chemistry and pharmacology. Once a widely used anthelmintic, its discovery in the 19th century spurred advancements in chemical isolation and structural elucidation. This technical guide provides an in-depth exploration of the historical context of this compound's discovery, detailed experimental protocols for its extraction, isolation, and characterization from Artemisia species, and a summary of quantitative data. Furthermore, this document presents visual workflows and a simplified mechanistic pathway to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Historical Overview: The Dawn of a Potent Anthelmintic

The journey of this compound began in the 1830s when its anthelmintic properties were independently discovered by Dr. Kahler in Düsseldorf and Dr. Alms in Mecklenburg from Artemisia cina, a plant native to Turkestan.[1] This discovery marked a significant advancement in the treatment of parasitic worm infections, particularly against roundworms (Ascaris lumbricoides).[2][3][4] For over a century, this compound was a primary treatment for such ailments and was commonly administered as an infusion of the plant material, often referred to as "wormseed."[1][2]

The structural elucidation of this compound proved to be a formidable challenge for chemists of the era. The Italian chemist Stanislao Cannizzaro made significant contributions to understanding its chemical nature, presenting his work on this compound at the Karlsruhe Congress of 1860.[1] It was later identified as a sesquiterpene lactone with the chemical formula C₁₅H₁₈O₃.[5]

While effective, the use of this compound declined in the mid-20th century with the advent of safer and more effective synthetic anthelmintics.[6] Concerns over its toxicity, which could lead to side effects such as xanthopsia (yellow vision), underscored the need for alternatives.[6] Nevertheless, the story of this compound remains a cornerstone in the history of pharmacognosy and natural product chemistry.

Quantitative Analysis of this compound in Artemisia Species

The concentration of this compound varies significantly among different Artemisia species and is influenced by factors such as the geographical origin, harvest time, and the specific plant part used. The following tables summarize the reported this compound content and the yields obtained through various extraction methodologies.

Table 1: this compound Content in Various Artemisia Species

| Artemisia Species | Plant Part | This compound Content (% dry weight) | Reference(s) |

| Artemisia cina | Flower heads | 2.0 - 3.0% | [1] |

| Artemisia maritima | Aerial parts | 0.21 - 0.83% | [1] |

| Artemisia campestris | Not specified | Lower concentration than A. cina | [1] |

| Artemisia gallica | Not specified | Lower concentration than A. cina | [1] |

| Artemisia absinthium | Not specified | Lower concentration than A. cina | [1] |

| Artemisia sieberi | Not specified | Lower concentration than A. cina | [1] |

Table 2: Comparative Yield of this compound Using Different Extraction Methods from Artemisia cina

| Extraction Method | Solvent(s) | This compound Yield/Concentration | Reference(s) |

| Supercritical CO₂ Extraction | Carbon Dioxide | 250.40 µg/mL | [7] |

| Chloroform Extraction | Chloroform | 83.33 µg/mL | [7] |

| Subcritical CO₂ Extraction | Carbon Dioxide | 2.6% of total extract | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and analysis of this compound from Artemisia species, compiled from various scientific sources.

Soxhlet Extraction (Conventional Method)

This method is a classic and effective technique for the exhaustive extraction of this compound from dried plant material.

Materials and Equipment:

-

Dried and powdered aerial parts of Artemisia sp. (e.g., A. maritima)

-

n-Hexane (or other non-polar solvent like petroleum ether, chloroform)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Hexane-ethyl acetate mixture (e.g., 7:3 v/v)

-

Aqueous acetonitrile

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Place the air-dried and powdered plant material in a thimble within the Soxhlet apparatus.

-

Extract the material with a non-polar solvent, such as n-hexane, at a solvent-to-material ratio of approximately 6:1. The extraction is typically carried out for 8 hours at a temperature of 35-45°C.

-

After extraction, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a hexane-ethyl acetate mixture (e.g., 7:3 v/v).

-

Partition the solution with an aqueous polar solvent, such as aqueous acetonitrile, to selectively transfer this compound to the polar phase.

-

Separate the aqueous polar phase and add sodium chloride (5-8 g per 100 mL of solution) to facilitate the separation of water.

-

Dry the polar phase over anhydrous sodium sulfate and then concentrate it.

-

The concentrated extract is then subjected to silica gel column chromatography for purification.

Supercritical CO₂ Extraction (Modern Method)

This method offers a more environmentally friendly and efficient alternative to traditional solvent extraction.[8]

Materials and Equipment:

-

Dried and powdered leaves of Artemisia cina

-

Supercritical fluid extractor

-

Collection vials

Procedure:

-

Place the dried and powdered Artemisia cina leaves into the extraction vessel of the supercritical fluid extractor.

-

Set the extraction conditions to a pressure of 350 atm and a temperature of 60°C.

-

Perform the extraction for a duration of two hours.

-

Collect the resulting extract. This method has been shown to yield a significantly higher concentration of this compound compared to chloroform extraction.[7][8]

Purification by Silica Gel Column Chromatography

This is a standard technique for purifying the crude this compound extract.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. A common starting gradient is 3% ethyl acetate in hexane.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Crystallization

The final step in obtaining pure this compound is crystallization.

Procedure:

-

Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent, such as a mixture of hexane and ethyl acetate or ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to yield pure, crystalline this compound.

Analytical Methods for Characterization and Quantification

3.5.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a reliable method for the quantitative analysis of this compound.[7][9]

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV detection at approximately 236 nm.

-

Retention Time: Under specific conditions, the retention time for this compound is approximately 5.7 minutes.[7][9]

3.5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and confirmation of this compound.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detection: Mass spectrometry, which provides a characteristic fragmentation pattern for this compound.

3.5.3. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound, providing detailed information about the proton and carbon environments in the molecule.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands include those for a lactone carbonyl and a conjugated ketone.[10]

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for the extraction and purification of this compound.

Caption: Detailed workflow for Soxhlet extraction and purification.

Simplified Mechanism of Action

The precise molecular mechanism of this compound's anthelmintic action is not fully elucidated. However, it is known to not directly kill the worms but rather paralyze them, leading to their expulsion from the host's gastrointestinal tract.[1][2] This paralysis is thought to be caused by stimulation of the nematode's muscle cells.[1]

Caption: Simplified pathway of this compound's effect on nematodes.

Conclusion

This compound, a natural product derived from Artemisia species, represents a classic example of a plant-based therapeutic that has had a profound impact on medicine and chemistry. While its use as an anthelmintic has been largely superseded by modern pharmaceuticals, the study of its discovery, isolation, and biological activity continues to be of significant value. The methodologies detailed in this guide, from historical extraction techniques to modern chromatographic and spectroscopic analysis, provide a comprehensive resource for researchers interested in the rich field of natural product chemistry. The legacy of this compound serves as a reminder of the vast therapeutic potential held within the plant kingdom and the importance of rigorous scientific investigation to unlock it.

References

- 1. malariaworld.org [malariaworld.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. himpharm.com [himpharm.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [bionity.com]

- 7. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of α-Santonin

Introduction

α-Santonin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton.[1] Historically, it was widely used as an anthelmintic agent to treat parasitic worm infections.[2] While its use in humans has been largely discontinued due to toxicity, α-santonin remains a subject of significant interest in phytochemical and pharmacological research.[2][3] It is primarily isolated from the unexpanded flower heads of various Artemisia species.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of α-santonin, intended for researchers, scientists, and professionals in drug development.

Chemical and Physicochemical Properties

α-Santonin is a crystalline solid that is colorless to slightly yellow, a change that occurs upon exposure to light.[3] Its chemical identity and physical characteristics are well-documented.

Table 1: Chemical Identifiers and Properties of α-Santonin

| Property | Value |

| IUPAC Name | (3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][3]benzofuran-2,8-dione[3] |

| Molecular Formula | C₁₅H₁₈O₃[3] |

| Molecular Weight | 246.30 g/mol [4] |

| CAS Number | 481-06-1[5] |

| Appearance | Colorless, shining, flattened prismatic crystals or a white crystalline powder.[6] |

| Melting Point | 172-175 °C[1][2] |

| Boiling Point | 423.40 °C (estimated)[7] |

| Solubility | Nearly insoluble in cold water; soluble in boiling water, alcohol, and chloroform.[3] |

| Specific Optical Rotation | -170° to -175° (in 1% ethanol solution at 25°C)[6] |

Spectroscopic Data

The structure of α-santonin has been extensively characterized using various spectroscopic techniques. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for α-Santonin

| Spectroscopic Technique | Key Findings |

| ¹H NMR | Signals for olefinic protons appear as doublets at approximately δ 6.70 ppm (H-1) and δ 6.24 ppm (H-2).[8] A doublet at δ 4.75 corresponds to the C-6 methine proton.[9] |

| ¹³C NMR | The spectrum shows 15 carbon signals, which are resolved into methyl, methylene, methine, and quaternary carbons. The C-6 signal is observed at approximately δ 81.3.[9][10] |

| Mass Spectrometry (MS) | The molecular ion peak is observed at m/z 246.1245 in high-resolution mass spectrometry (HR-EI-MS).[9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for carbonyl groups (C=O) of the lactone and the cyclohexadienone ring are present. |

| UV/Visible Spectroscopy | Data is available for its UV/Visible spectrum.[11] |

| X-ray Crystallography | The crystal structure is orthorhombic with the space group P2₁2₁2₁.[2] The unit cell contains two crystallographically independent molecules.[2] |

Experimental Protocols

Isolation and Purification of α-Santonin from Artemisia

The following protocol is a generalized procedure for the extraction and isolation of α-santonin from dried plant material.

-

Preparation of Plant Material : Air-dry the aerial parts (primarily flower heads) of the Artemisia species and grind them into a fine powder.

-

Extraction :

-

Soxhlet Extraction : Extract the powdered plant material with a non-polar solvent like hexane in a Soxhlet apparatus.[5] The ratio of plant material to solvent is typically around 1:6.[5]

-

Subcritical CO₂ Extraction : Alternatively, use subcritical CO₂ extraction (e.g., 66-68 atm pressure at 16-18°C) for a more environmentally friendly approach.[7]

-

-

Concentration : Remove the solvent from the crude extract under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Partitioning :

-

Chromatographic Purification :

-

Dry the polar phase (acetonitrile extract) over anhydrous sodium sulfate and concentrate it.[5]

-

Subject the concentrated extract to column chromatography on silica gel.[5]

-

Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).[5]

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing α-santonin.

-

-

Crystallization : Combine the fractions containing pure α-santonin, evaporate the solvent, and recrystallize the solid residue from a solvent mixture such as hexane and ethyl acetate to obtain pure crystals.[5]

Structural Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving a few milligrams of purified α-santonin in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

-

Acquire standard 1D spectra (¹H and ¹³C) to observe the chemical shifts and coupling constants of the protons and carbons.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in the complete assignment of the molecular structure.[7]

-

-

Mass Spectrometry (MS) :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum in a high-resolution mode to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.[9]

-

-

X-ray Crystallography :

-

Grow single crystals of high quality by slow evaporation of a saturated solution of α-santonin in a suitable solvent (e.g., ethanol).

-

Mount a selected crystal on a goniometer head in the X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector.[7]

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map, and then refine the atomic positions to generate the final 3D structure of the molecule.[7]

-

Biological Activities and Signaling Pathways

Anthelmintic Mechanism of Action

The primary historical use of α-santonin was as an anthelmintic. Its mechanism involves inducing paralysis in parasitic worms, which prevents them from maintaining their position within the host's gastrointestinal tract, allowing them to be expelled.[3] It appears to have a paralytic effect on the anterior end of the worm while stimulating the posterior end, leading to a loss of coordination.[3]

Anticancer Effects and the Ras/Raf/MEK/ERK Signaling Pathway

Recent research has highlighted the potential of α-santonin as an anticancer agent. Studies on human breast cancer cells (SK-BR-3) have shown that α-santonin can inhibit cell growth and induce apoptosis.[4][12] The mechanism for this activity involves the targeting of the Ras/Raf/MEK/ERK signaling pathway.[4][12]

This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. α-Santonin has been shown to block this pathway, leading to several downstream effects:[4]

-

Induction of Apoptosis : It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio promotes programmed cell death.

-

Caspase Activation : α-Santonin leads to the activation of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.[4]

-

Cell Cycle Arrest : It causes the cancer cells to arrest in the G2/M phase of the cell cycle, preventing them from dividing.[4][12]

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE10014670B4 - Process for the extraction and isolation of this compound from Artemisia sp. - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. bmse001233 (-)-alpha-Santonin at BMRB [bmrb.io]

- 11. researchgate.net [researchgate.net]

- 12. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural sources and botanical distribution of Santonin

An In-depth Technical Guide on the Natural Sources and Botanical Distribution of Santonin

Introduction

This compound is a sesquiterpene lactone, a naturally occurring organic compound historically significant for its potent anthelmintic properties.[1][2] Chemically, it is characterized by a complex terpenoid structure consisting of colorless flat prisms that tend to yellow upon exposure to light.[1][3] Soluble in alcohol, chloroform, and boiling water, this compound was a primary pharmaceutical agent for treating intestinal parasitic worm infections, particularly those caused by the roundworm Ascaris lumbricoides, from the mid-19th century until the 1950s.[1] This guide provides a comprehensive overview of the botanical origins of this compound, its quantitative distribution in various plant species, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.

Botanical Sources and Distribution

This compound is predominantly found within the plant kingdom in various species of the genus Artemisia, which belongs to the Asteraceae family.[4][5][6]

Primary Botanical Sources

-

Artemisia cina (Levant Wormseed): This species is the most historically and commercially significant source of this compound.[5][7] The unexpanded flower heads of A. cina, commonly referred to as santonica or "wormseed," contain the highest concentrations of the compound.[5][7]

-

Artemisia maritima (Sea Wormwood): This species is another notable source of this compound, although the concentration is generally lower than in A. cina.[2][5][8]

Other this compound-Containing Species

While A. cina and A. maritima are the principal sources, this compound has also been identified in other Artemisia species, typically at lower concentrations. These include:

-

Artemisia campestris[8]

-

Artemisia gallica[8]

-

Artemisia absinthium[8]

-

Artemisia sieberi[8]

-

Artemisia herba-alba[9]

-

Artemisia diffusa[9]

Interestingly, α-santonin has also been identified in plants outside the Artemisia genus, specifically within the Caprifoliaceae family, in species such as Scabiosa ochroleuca, Lomelosia isetensis, and Dipsacus strigosus.

Geographical Distribution

The primary this compound-producing Artemisia species are native to the arid and semi-arid regions of Asia. Artemisia cina is indigenous to Turkestan, Kazakhstan, Kyrgyzstan, Russia, Pakistan, and China.[7] Historically, the vast plains of the Kirghiz in Turkestan were a major area for the collection of wormseed.[3][10]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, geographical location, time of harvest, and the specific plant part analyzed. The unexpanded flower heads are consistently reported to have the highest yield.

| Plant Species | Plant Part | This compound Content (% Dry Weight) | Reference |

| Artemisia cina | Unexpanded Flower Heads | 2.0 - 3.0% | [8][11] |

| Artemisia cina | Leaves | 1.96% | [12] |

| Artemisia maritima | Not Specified | 0.21 - 0.83% | [8][11] |

| Artemisia scoparia | Leaves | 0% | [12] |

| Artemisia foetida | Leaves | 0% | [12] |

| Artemisia gmelinii | Leaves | 0% | [12] |

| Artemisia schrenkiana | Leaves | 0% | [12] |

| Artemisia frigida | Leaves | 0% | [12] |

| Artemisia sublessingiana | Leaves | 0% | [12] |

| Artemisia terra-albae | Leaves | 0% | [12] |

| Artemisia absinthium | Leaves | 0% | [12] |

Biosynthesis of this compound

The complete biosynthesis of α-santonin has not been fully elucidated, but a proposed pathway has been constructed based on its sesquiterpenoid structure.[1] The process involves the cyclization of a universal precursor followed by a series of oxidative modifications.[4]

The proposed pathway begins with the cyclization of farnesyl diphosphate (FPP) to (+)-germacrene A, catalyzed by a sesquiterpene synthase.[1][4] This is followed by hydroxylation and subsequent oxidation to form (+)-costunolide, a key intermediate.[1][4] Further enzymatic steps, including reduction, a second ring closure via a eudesmyl cation intermediate, and additional oxidations, lead to the final α-santonin structure.[1][4]

Caption: Proposed biosynthetic pathway of α-Santonin.

Experimental Protocols

General Experimental Workflow

The process of obtaining pure this compound from its botanical source involves several key stages, from initial preparation of the plant material to final purification and analysis.

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Soxhlet Extraction

This classical method is effective for laboratory-scale extraction of this compound.[13]

-

1. Plant Material Preparation: Air-dry the aerial parts (unexpanded flower heads, small stems, and leaves) of Artemisia sp. and pulverize the material into a fine powder.

-

2. Extraction:

-

3. Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[13]

-

4. Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a hexane-ethyl acetate mixture (e.g., 7:3 v/v).[13]

-

Partition the solution against an aqueous polar solvent, such as aqueous acetonitrile.[5][13]

-

Separate the aqueous polar phase and add 5-8 g of sodium chloride per 100 mL of solution to facilitate the separation of water.[5][13]

-

-

5. Final Steps: Dry the polar phase over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a this compound-enriched extract ready for purification.[5][13]

Protocol 2: Supercritical Fluid Extraction (SFE)

This method is a more efficient and environmentally friendly alternative to traditional solvent extraction, shown to yield higher concentrations of this compound.[5]

-

1. Plant Material Preparation: Use dried and powdered leaves of Artemisia cina.[5]

-

2. Extraction:

-

3. Collection: Collect the resulting extract, which will be a concentrated form of this compound and other lipophilic compounds. This extract can then be further purified.

Protocol 3: Purification by Column Chromatography

This is a standard method for isolating pure this compound from the crude or semi-purified extracts.

-

1. Column Preparation: Prepare a silica gel column using a suitable solvent system, such as n-hexane.

-

2. Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

3. Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity (e.g., from 95:5 to 50:50 n-hexane:ethyl acetate).[5]

-

4. Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

5. Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound, which can be further purified by recrystallization from a solvent like ethanol.[5]

Protocol 4: Quantification by HPLC-UV

This protocol details a validated method for the precise quantification of this compound in plant extracts.[12][14]

-

1. Standard Preparation:

-

Accurately weigh about 1 mg of pure this compound standard and dissolve it in 1 mL of acetonitrile to create a stock solution.[15]

-

Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to concentrations ranging from approximately 4.88 µg/mL to 1250 µg/mL.[12][14]

-

-

2. Sample Preparation:

-

Accurately weigh about 10 mg of the crude or purified plant extract and dissolve it in a known volume of acetonitrile.[15]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

3. HPLC Conditions:

-

4. Analysis:

-

Inject the standard solutions in quadruplicate to construct a calibration curve (Peak Area vs. Concentration).[12][14]

-

Inject the prepared plant extract samples.

-

Quantify the amount of this compound in the samples by comparing the peak area at the retention time of this compound (approximately 5.7 minutes under these conditions) to the standard calibration curve.[12][14]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Guide to this compound Uses, Manufacturing & HimPharm's Role [himpharm.com]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medicosage.com [medicosage.com]

- 7. Artemisia cina - Wikipedia [en.wikipedia.org]

- 8. malariaworld.org [malariaworld.org]

- 9. (-)-Santonin | C15H18O3 | CID 221071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. iwerliewen.org [iwerliewen.org]

- 12. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DE10014670B4 - Process for the extraction and isolation of this compound from Artemisia sp. - Google Patents [patents.google.com]

- 14. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Biosynthesis of α-Santonin in Artemisia cina: A Technical Guide

This technical guide offers an in-depth exploration of the biosynthetic pathway of α-santonin, a sesquiterpene lactone primarily found in Artemisia cina. Historically significant for its anthelmintic properties, understanding the biosynthesis of santonin is crucial for researchers, scientists, and professionals in drug development and metabolic engineering. This document details the core enzymatic steps, key intermediates, quantitative data, and the experimental protocols used to elucidate this complex natural product synthesis.

Introduction to Sesquiterpene Lactones and this compound

Sesquiterpene lactones (STLs) are a vast and diverse class of C15 terpenoid natural products, distinguished by a characteristic γ-lactone ring.[1] Predominantly biosynthesized in the Asteraceae family, these compounds exhibit a wide array of biological activities.[1] STLs are categorized based on their carbocyclic skeletons into groups such as germacranolides, guaianolides, and eudesmanolides, the class to which α-santonin belongs.[1] The biosynthesis of all STLs originates from the universal C15 precursor, farnesyl diphosphate (FPP).[1] Artemisia cina is particularly known for its high concentration of this compound.[1][2]

The Core Biosynthetic Pathway of α-Santonin

The biosynthesis of α-santonin is a multi-step, enzyme-catalyzed process involving an initial cyclization followed by a series of oxidative modifications. The primary enzyme families implicated are terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).[1] The proposed pathway begins with the central precursor FPP.[1][3]

Step 1: Formation of the Germacrene A Scaffold The committed step in the biosynthesis of many STLs is the cyclization of the acyclic FPP to form the macrocyclic (+)-germacrene A.[1] This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS).[1]

-

Enzyme: (+)-Germacrene A Synthase (GAS) (EC 4.2.3.23)[1]

-

Substrate: (2E,6E)-Farnesyl diphosphate (FPP)[1]

-

Mechanism: GAS facilitates the ionization of FPP to a farnesyl cation. This cation then undergoes a 1,10-cyclization to form a germacryl cation, which is subsequently deprotonated to yield (+)-germacrene A.[1]

Step 2: Oxidative Modifications to (+)-Costunolide Following the formation of (+)-germacrene A, a series of oxidative reactions, catalyzed by specific CYP enzymes and dehydrogenases, produce (+)-costunolide, a key germacranolide intermediate.[1][4]

-

Hydroxylation: (+)-germacrene A is hydroxylated at the C12 position by (+)-germacrene A hydroxylase (a CYP enzyme) to form germacra-1(10),4,11(13)-trien-12-ol.[1][4]

-

Oxidation: The alcohol is then oxidized to an aldehyde (germacratrien-12-al) and subsequently to a carboxylic acid (germacrene A acid) by NADP+-dependent dehydrogenases.[4]

-

Lactonization: The final step to (+)-costunolide involves a 6α-hydroxylation catalyzed by (+)-costunolide synthase (a CYP enzyme), which is followed by a spontaneous cyclization to form the γ-lactone ring.[1][4]

Step 3: Formation of the Eudesmanolide Scaffold (α-Santonin) The conversion of (+)-costunolide to α-santonin involves further reduction, cyclization, and oxidation steps to form the characteristic bicyclic eudesmanolide structure.[1]

-

Reduction: It is proposed that the exocyclic methylene group of the lactone ring in (+)-costunolide is reduced.[1][4] Evidence from studies on Artemisia maritima suggests that dihydrocostunolide is an intermediate in this stage.[5]

-

Second Ring Closure: A subsequent cyclization, likely proceeding through a eudesmyl cation intermediate, forms the bicyclic decalin ring system that defines eudesmanolides.[1][4]

-

Final Oxidations: The pathway is completed by a hydroxylation at the C1 position, followed by oxidation at the C3 position to create a β-keto group. A final dehydration step yields the α,β-unsaturated ketone moiety found in α-santonin.[1][4]

Data Presentation

Quantitative analysis is essential for understanding pathway efficiency and for optimizing the production of this compound.

Table 1: this compound Content in Various Artemisia Species The concentration of this compound varies significantly among different Artemisia species and plant parts. Artemisia cina is renowned for its high this compound levels.[1]

| Artemisia Species | Plant Part | This compound Content ( g/100g dry weight) | Reference |

| Artemisia cina | Leaves | 1.96 | [1][2] |

| Artemisia cina | Flower Heads | 2.0 - 3.0 | [1] |

| Artemisia maritima | - | 0.21 - 0.83 | [1][6] |

| Artemisia scoparia | Leaves | Not Detected | [1] |

| Artemisia absinthium | Leaves | Not Detected | [1] |

| Artemisia terrae-albae | Leaves | Not Detected | [1] |

Table 2: Representative Enzyme Kinetic Parameters While specific kinetic data for the enzymes in the this compound pathway from A. cina are not widely available, data from homologous enzymes in other species provide valuable estimates. The table below shows kinetic parameters for a related (+)-Germacrene A Synthase from chicory.[1]

| Parameter | Value |

| Km (for FPP) | ~5 µM |

| kcat | ~0.1 s-1 |

| Vmax | Varies with enzyme concentration |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Protocol 1: Heterologous Expression and Assay of Terpene Synthases (e.g., GAS) This protocol outlines the functional characterization of a candidate terpene synthase expressed in E. coli.[1]

-

Cloning: The candidate gene is amplified from A. cina cDNA and cloned into a suitable expression vector (e.g., pET series with a His-tag).

-

Protein Expression: The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.

-

Protein Purification: Cells are harvested, lysed via sonication, and the His-tagged protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).[1] Protein purity is verified by SDS-PAGE.

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.3; 10 mM MgCl₂; 10% glycerol; 10 mM DTT).[1]

-

Add the purified enzyme to the buffer.

-

Initiate the reaction by adding the substrate, FPP (e.g., 10 µg in a 500 µL total volume).[1]

-

Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 2 hours).[1]

-

Overlay the reaction with an organic solvent (e.g., hexane) to trap volatile products.

-

-

Product Analysis: The extracted organic layer is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products.[1]

Protocol 2: Cytochrome P450 Enzyme Assay This protocol describes a general method for assaying the activity of CYPs, such as costunolide synthase, using microsomes from heterologous expression systems (e.g., yeast).[1]

-

Microsome Preparation:

-

Express the CYP and a corresponding cytochrome P450 reductase (CPR) in a suitable host like yeast (Saccharomyces cerevisiae).

-

Harvest cells and perform cell lysis.

-

Isolate the microsomal fraction (containing membrane-bound CYPs) by differential centrifugation.

-

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Combine the microsomal preparation with the substrate (e.g., germacrene A acid).

-

Initiate the reaction by adding a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate at an optimal temperature (e.g., 30°C) with shaking.

-

-

Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products, evaporate the solvent, and resuspend the residue in a suitable solvent.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol 3: Quantification of this compound in Plant Material via HPLC-UV This protocol details a validated method for quantifying this compound from Artemisia species.[2][7]

-

Sample Preparation (Plant Extraction):

-

Dry and grind the plant material (e.g., A. cina leaves) into a fine powder.[2][7]

-

Perform extraction using a suitable method, such as supercritical CO₂ extraction or solvent extraction with chloroform.[2][7]

-

Prepare the final extract for injection by dissolving a known quantity in a solvent like acetonitrile and filtering.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.[7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., 254 nm).

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound at known concentrations (e.g., 4.88 µg/mL to 1250 µg/mL).[2]

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.[2]

-

Inject the plant extracts and determine the peak area for this compound (retention time is approximately 5.7 minutes under specific conditions).[2][7]

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.[2]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Investigations on the biosynthesis of steroids and terpenoids. Part I. A preliminary study of the biosynthesis of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. malariaworld.org [malariaworld.org]

- 7. Quantification of this compound in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation | PLOS One [journals.plos.org]

The Pharmacological Profile of Santonin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonin, a sesquiterpene lactone historically extracted from the unexpanded flower heads of Artemisia species, has a long and complex pharmacological history. Once a widely used anthelmintic, its use in humans has been largely discontinued due to a narrow therapeutic window and significant toxicity. However, this compound and its semi-synthetic derivatives continue to be of interest to the scientific community for their diverse bioactivities, including cytotoxic, anti-inflammatory, and neuropharmacological effects. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways to support ongoing research and drug development efforts.

Introduction

This compound is a crystalline organic compound that was historically a primary treatment for infestations of parasitic roundworms, such as Ascaris lumbricoides.[1][2] Its use dates back to the 19th century and continued until the mid-20th century, when safer and more effective anthelmintics were developed.[1][3] The primary mechanism of its anthelmintic action is not vermicidal but rather causes paralysis of the worms, leading to their expulsion from the host's gastrointestinal tract.[1][3][4]

Despite its fall from favor as a human therapeutic, the unique chemical scaffold of this compound has inspired the synthesis of numerous derivatives. Researchers have explored modifications of its A, B, and C rings to generate analogues with a range of biological activities.[5] These efforts have revealed promising cytotoxic activity against various cancer cell lines and significant anti-inflammatory properties. This guide will delve into the known pharmacological activities of this compound and its modern derivatives, with a focus on quantitative data, experimental methodologies, and the molecular pathways through which these compounds exert their effects.

Anthelmintic Activity

Mechanism of Action

The primary anthelmintic effect of this compound is the induction of paralysis in nematodes.[1][4] It is believed to exert its effect on the worm's nervous system, causing a state of muscular contraction and preventing the worm from maintaining its position within the host's gut.[1] Early studies described a stimulant effect on the posterior end of the worm and a paralytic effect on the anterior end, leading to uncoordinated movement.[1] While the precise molecular targets have not been definitively elucidated, the mechanism is thought to involve interference with neurotransmitter systems that control muscle function in nematodes, such as GABAergic or cholinergic signaling.[6][7] This disruption of neuromuscular coordination ultimately leads to the expulsion of the still-living worms, a process often aided by the co-administration of a purgative.[1]

Quantitative Data

Quantitative data on the anthelmintic potency of this compound and its derivatives, such as EC50 values, are not widely available in recent literature. Historical use was based on empirical dosing, and modern research has focused more on its other biological activities. However, the following table includes EC50 values for plant extracts known to contain this compound or other anthelmintic compounds, tested against Ascaris suum, a parasitic nematode of pigs that is closely related to the human roundworm.[8][9]

| Plant Extract | Target Organism | EC50 (µg/mL) | Reference |

| Clausena anisata | Ascaris suum | 74 | [8][9] |

| Zanthoxylum zanthoxyloides | Ascaris suum | 97 | [8][9] |

| Punica granatum | Ascaris suum | 164 | [8][9] |

Experimental Protocol: In Vitro Larval Migration Assay for Ascaris suum

This protocol is adapted from a method for assessing the anthelmintic activity of various compounds against Ascaris suum larvae and can be used to determine the EC50 value of this compound and its derivatives.[10]

Materials:

-

Ascaris suum third-stage larvae (L3)

-

96-well culture plates

-

Agar

-

This compound or this compound derivative of interest

-

Control anthelmintic (e.g., levamisole, thiabendazole)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Culture medium

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Preparation of Test Compounds: Prepare stock solutions of this compound, its derivatives, and the control anthelmintic in a suitable solvent. Make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the different concentrations of the test and control compounds to individual wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

-

Addition of Larvae: Add a standardized number of A. suum L3 larvae to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a predetermined period (e.g., 24-72 hours).

-

Preparation of Agar Plates: Prepare agar plates by pouring a thin layer of agar into Petri dishes and allowing it to solidify.

-

Larval Migration: After incubation, transfer the contents of each well onto the surface of an agar plate.

-

Observation: Incubate the agar plates and observe the migration of the larvae through the agar. Larvae that are paralyzed or killed by the compounds will exhibit reduced or no migration compared to the controls.

-

Quantification and EC50 Determination: Count the number of migrated larvae in each condition. The percentage of migration inhibition is calculated for each concentration. The EC50 value, the concentration that inhibits 50% of larval migration, can then be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Potential Neuromuscular Signaling Pathway in Nematodes

The following diagram illustrates a generalized neuromuscular junction in a nematode, highlighting potential targets for anthelmintic drugs like this compound, such as GABA and acetylcholine receptors which are crucial for muscle control.

References

- 1. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. malariaworld.org [malariaworld.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationship and synthetic methodologies of α-santonin derivatives with diverse bioactivities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective effect of the anthelmintic bephenium on Haemonchus contortus levamisole-sensitive acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthelmintic properties of traditional African and Caribbean medicinal plants: identification of extracts with potent activity against Ascaris suum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anthelmintic properties of traditional African and Caribbean medicinal plants: identification of extracts with potent activity against Ascaris suum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photochemical Rearrangement of Santonin Under UV Light

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photochemical rearrangement of α-santonin, a naturally occurring sesquiterpene lactone, represents a cornerstone in the field of organic photochemistry. First observed in the 19th century, the transformation of santonin crystals upon exposure to sunlight marked one of the earliest documented organic photochemical reactions.[1] This guide provides a comprehensive technical overview of the photochemical transformations of this compound under ultraviolet (UV) irradiation, with a focus on the formation of its primary photoproduct, lumithis compound, and subsequent rearrangements. It includes detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Core Concepts and Reaction Pathways

The photochemical behavior of this compound is highly dependent on the reaction conditions, particularly the solvent and the duration of UV exposure. In solution, the primary photochemical event is the rearrangement of α-santonin (a cross-conjugated cyclohexadienone) to lumithis compound.[2] This process is believed to proceed through the excitation of this compound to a singlet excited state (S1), followed by efficient intersystem crossing (ISC) to the triplet excited state (T1) of n-π* character.[1][3] This triplet state is responsible for the subsequent chemical transformations.

Upon prolonged irradiation or in the presence of protic solvents, lumithis compound can undergo further rearrangement to form photosantonic acid.[2] In the solid state, the photochemical pathway is different, leading to the formation of a cage dimer.

Signaling Pathway for this compound Photochemical Rearrangement

The following diagram illustrates the key steps in the photochemical rearrangement of this compound to lumithis compound and the subsequent formation of photosantonic acid.

Caption: Photochemical rearrangement pathway of this compound.

Quantitative Data

While the quantum yield for the photochemical rearrangement of this compound to lumithis compound is not extensively reported in the literature, the efficiency of the reaction is known to be influenced by the solvent. The following table summarizes the general observations regarding product yields under different conditions.

| Reactant | Product(s) | Solvent | Irradiation Time | Yield | Reference(s) |

| α-Santonin | Lumithis compound | Anhydrous Dioxane | ~ 1 hour | Good to High | [4] |

| α-Santonin | Photosantonic Acid | Aqueous Acetic Acid | Prolonged | - | [2] |

| α-Santonin | Cage Dimer | Solid State (Crystal) | - | - |

Spectroscopic Data

The following table presents a comparison of the key spectroscopic data for α-santonin and its primary photoproduct, lumithis compound.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | UV (λmax, nm) |

| α-Santonin | 6.70 (d, J=9.9 Hz, 1H), 6.24 (d, J=9.9 Hz, 1H), 4.81 (t, 1H), 2.44 (m, 1H), 2.14 (s, 3H), 2.04-1.53 (m, 4H), 1.34 (s, 3H), 1.28 (d, 3H) | 186.3, 177.6, 155.0, 128.7, 125.9, 81.4, 53.5, 41.3, 41.0, 37.8, 25.1, 23.1, 12.5, 10.9 | 1786 (γ-lactone C=O), 1654 (conjugated C=O), 1615 (C=C) | 240-260 |

| Lumithis compound | 6.0-5.7 (m, 2H), 3.9 (m, 1H), 2.3-1.5 (m, 6H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (d, 3H) | Not readily available in literature | 1770 (γ-lactone C=O), 1690 (non-conjugated C=O) | ~220 |

Experimental Protocols

Photochemical Rearrangement of α-Santonin to Lumithis compound

This protocol is adapted from established laboratory procedures for the photochemical synthesis of lumithis compound.[4]

Materials and Equipment:

-

α-Santonin (1.0 g)

-

Anhydrous Dioxane (100 mL)

-

Photochemical reactor with a mercury arc lamp and a cooling jacket

-

Quartz immersion well

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (alumina)

-

Chromatography column (neutral alumina)

-

Petroleum ether (b.p. 40-60 °C)

-

Toluene

-

Rotary evaporator

-

Recrystallization solvents (e.g., acetone/hexane)

Experimental Workflow:

References

- 1. Theoretical studies on the photoinduced rearrangement mechanism of α-santonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of the Photoconversion of this compound [authors.library.caltech.edu]

- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 4. Department of Chemistry, ICSTM: Advanced Organic Chemistry [ch.ic.ac.uk]

Santonin: A New Frontier in Pharmacology Beyond Anthelmintics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: For centuries, santonin, a sesquiterpene lactone primarily extracted from the flower heads of Artemisia species, was a frontline treatment for parasitic worm infections.[1] However, its historical use has overshadowed a wealth of other biological activities that are now coming to the forefront of scientific investigation. This technical guide delves into the multifaceted pharmacological profile of this compound, exploring its potent anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties. By providing a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols, this document aims to equip researchers and drug development professionals with the critical information needed to unlock the full therapeutic potential of this remarkable natural compound.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound has demonstrated significant anticancer effects, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. These effects are mediated by its ability to modulate key signaling pathways involved in cell proliferation and survival.

A notable study has shown that this compound exhibits a significant anti-proliferative effect on the SK-BR-3 human breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 16 µM.[2] While direct IC50 values for this compound against a wider range of cancer cell lines are still being elucidated, derivatives of this compound have shown potent activity. For instance, various this compound derivatives have demonstrated IC50 values in the range of 0.36 to 14.5 µM against a panel of human cancer cell lines, including leukemia (HL-60), central nervous system cancer (SF-295), colon cancer (HCT-8), melanoma (MDA-MB-435, UACC-257), lung cancer (A549), ovarian cancer (OVACAR-8), renal cancer (A704), and prostate cancer (PC3).[3][4] Another derivative exhibited an extremely low ID50 value of 0.33 x 10-6 M against human epidermoid nasopharynx carcinoma (KB cells).[5]

Table 1: Cytotoxic Activity of this compound and Its Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/ID50 | Reference |

| This compound | SK-BR-3 | Breast Cancer | 16 µM | [2] |

| This compound Derivatives | HL-60 | Leukemia | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | SF-295 | CNS Cancer | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | HCT-8 | Colon Cancer | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | MDA-MB-435 | Melanoma | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | UACC-257 | Melanoma | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | A549 | Lung Cancer | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | OVACAR-8 | Ovarian Cancer | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | A704 | Renal Cancer | 0.36 - 14.5 µM | [3][4] |

| This compound Derivatives | PC3 | Prostate Cancer | 0.36 - 14.5 µM | [3][4] |

| 2α-bromo-3β-hydroxy-6βH-eudesm-11-en-6,13-olide | KB | Nasopharynx Carcinoma | 0.33 µM | [5] |

Signaling Pathways in Anticancer Activity

This compound's anticancer activity is underpinned by its modulation of critical intracellular signaling pathways.

Ras/Raf/MEK/ERK Pathway: this compound has been shown to block the Ras/Raf/MEK/ERK signaling pathway in breast cancer cells.[2][6] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting this cascade, this compound effectively halts uncontrolled cell growth.

Apoptosis Induction: this compound induces apoptosis, or programmed cell death, in cancer cells. This is achieved through the mitochondrial-mediated pathway, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in DNA fragmentation and cell death.[2][5][6] In one study, this compound treatment led to a significant increase in the apoptotic cell percentage, reaching up to 34.32% at a concentration of 32 µM in SK-BR-3 cells.[2]

Experimental Protocols: Anticancer Activity

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells, including both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

This compound exhibits significant anti-inflammatory properties, with a profile that closely resembles that of the non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[7][8] Its anti-inflammatory action is attributed to the suppression of key inflammatory mediators and signaling pathways.

One study found that a this compound-related compound inhibits the nuclear translocation of the NF-κB subunit p65, a pivotal regulator of the inflammatory response, by targeting cysteine 38 in the p65 protein.[2] Furthermore, this compound has been shown to inhibit the IL-4/IL-13 signaling pathway, which plays a crucial role in allergic airway inflammation. While direct quantitative data on the inhibition of specific prostaglandins and leukotrienes by this compound is still emerging, its similarity in action to diclofenac, a known cyclooxygenase (COX) inhibitor, suggests that it may exert its effects through this pathway.[7] A synthesized naproxen analogue from this compound has shown inhibitory activity against COX-1 and COX-2 with IC50 values of 31.0 µM and 66.1 µM, respectively.

Signaling Pathways in Anti-inflammatory Activity

NF-κB Pathway Inhibition: By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound and its derivatives can suppress the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

Experimental Protocols: Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats:

-

Animal Preparation: Use male Wistar rats (150-200g). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer this compound or a reference drug (e.g., diclofenac sodium) intraperitoneally or orally at various doses. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Further Biological Activities: A Glimpse into a Broader Therapeutic Scope

Beyond its well-documented anticancer and anti-inflammatory effects, this compound exhibits a range of other promising biological activities.

Antioxidant Activity: While specific IC50 values for this compound in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not yet widely reported, saponin extracts from various plants have demonstrated significant antioxidant potential. This suggests that this compound, as a sesquiterpene lactone, may also possess free radical scavenging properties.

Antimicrobial Activity: this compound has been reported to have antimicrobial and antifungal properties. However, specific Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacteria and fungi are needed to fully characterize its antimicrobial efficacy.

Neuroprotective Effects: Saponins, the class of compounds to which this compound belongs, have shown significant neuroprotective effects in various studies, suggesting potential applications in neurodegenerative diseases.[9] However, direct experimental evidence and quantitative data for the neuroprotective activity of this compound are still areas for active research.

Experimental Protocols: Other Activities

DPPH Radical Scavenging Assay:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to a solution of DPPH. Include a control with the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The evidence presented in this technical guide clearly indicates that this compound possesses a rich and diverse pharmacological profile that extends far beyond its traditional use as an anthelmintic. Its demonstrated anticancer and anti-inflammatory activities, coupled with its potential as an antioxidant, antimicrobial, and neuroprotective agent, position it as a highly promising candidate for further drug development.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Expanding the quantitative data: Determining the IC50 values of this compound against a broader range of cancer cell lines, quantifying its inhibitory effects on specific inflammatory mediators, and establishing its MIC values against a comprehensive panel of pathogenic microorganisms.

-

Elucidating detailed mechanisms of action: Further investigation into the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.

-

In vivo studies: Conducting well-designed animal studies to evaluate the efficacy and safety of this compound in relevant disease models.

-

Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to optimize its potency and selectivity for specific therapeutic targets.

By pursuing these avenues of research, the scientific and medical communities can unlock the full potential of this compound and pave the way for the development of novel and effective therapies for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-related compound 2 inhibits the nuclear translocation of NF-κB subunit p65 by targeting cysteine 38 in TNF-α-induced NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Santonin: A Technical Guide to Its Historical Pharmacological Significance

Abstract: Santonin, a sesquiterpene lactone extracted from the flower heads of Artemisia species, was a cornerstone of anthelmintic therapy for over a century.[1][2] Its primary application was in the treatment of intestinal roundworm infections, most notably those caused by Ascaris lumbricoides. While effective, its use was hampered by a narrow therapeutic index and the risk of significant neurotoxicity. This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals, detailing its chemical properties, mechanism of action, historical therapeutic regimens, and toxicological profile. The document summarizes quantitative data in structured tables, outlines key experimental protocols, and employs visualizations to illustrate workflows and biological pathways, contextualizing this compound's pivotal role in the history of pharmacology and the subsequent evolution of safer anthelmintic agents.

Chemical and Physical Properties

This compound (C₁₅H₁₈O₃) is a crystalline organic compound classified as a sesquiterpene lactone.[3] For many years, it was the principal active constituent isolated from "levant wormseed," the dried, unexpanded flower heads of Artemisia cina.[1] The concentration of this compound in the dried plant matter can range from 2% to 3.5%.[2][4] Its physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,5aH)-dione | [3] |

| Molar Mass | 246.30 g/mol | [3] |

| Appearance | Colorless, shining, flattened prismatic crystals or a white powder. Turns yellow upon exposure to light. | [3] |

| Melting Point | 170–173 °C | [3] |

| Solubility | Nearly insoluble in cold water; soluble in boiling water, alcohol, and chloroform. | [3] |

Pharmacology and Mechanism of Action

Anthelmintic Effect

This compound's therapeutic effect is based on its ability to paralyze ascarids rather than kill them (vermicide).[3][5] Early experiments demonstrated that this compound had no lethal effect on roundworms even after prolonged exposure in vitro.[3] The compound exerts a paralytic action on the musculature of the worms, causing them to lose their ability to maintain position within the host's gastrointestinal tract.[3][5] Consequently, the paralyzed, but still living, worms are expelled from the body through normal peristalsis, a process often aided by the co-administration of a purgative or laxative.[3]

Molecular Mechanism

The molecular target of this compound in nematodes is believed to be the GABA (gamma-aminobutyric acid) receptor.[6] GABA is the primary inhibitory neurotransmitter in nematodes, and its binding to GABA-A receptors opens chloride ion channels, leading to hyperpolarization of the muscle cell and subsequent flaccid paralysis.[7][8] this compound is thought to act as a GABA receptor antagonist. By blocking the normal inhibitory signaling of GABA, this compound causes a state of hyperexcitation and spastic paralysis in the worm's musculature, leading to its expulsion.[6]

Diagram 1: Proposed Mechanism of this compound's Anthelmintic Action

Caption: this compound acts as a GABA receptor antagonist in nematodes.

Historical Therapeutic Application and Efficacy

For much of the 19th and early 20th centuries, this compound was the drug of choice for treating ascariasis. It was typically administered on an empty stomach, followed several hours later by a purgative like calomel or castor oil to ensure the expulsion of the paralyzed worms.

Table 2: Historical this compound Dosage Regimens

| Patient Group | Typical Single Dose | Administration Protocol |

| Adults | 60 - 200 mg | Given on an empty stomach. A purgative was administered 2-3 hours post-dose. The treatment could be repeated on consecutive days if necessary. |